molecular formula C13H16ClN3O2 B1651543 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- CAS No. 1276666-11-5

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-

Cat. No.: B1651543
CAS No.: 1276666-11-5
M. Wt: 281.74
InChI Key: YTWPOFGYUCAWOL-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- is a chemical compound with the molecular formula C₁₃H₁₆ClN₃O₂. It is a derivative of butanone, featuring a benzoxazole ring and an aminoethyl group. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- typically involves the reaction of 2-butanone with 5-chloro-2-benzoxazole and 2-aminoethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Substitution reactions can occur at various positions on the benzoxazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Substitution reactions may involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of amines or other reduced forms.

  • Substitution: : Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- is unique due to its specific structural features, such as the presence of the benzoxazole ring and the aminoethyl group. Similar compounds include:

  • 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone methanesulfonate

  • 4-[(2-Aminoethyl)(5-chloro-1,3-benzoxazol-2-yl)amino]-2-butanone

These compounds share similarities in their core structure but may differ in their functional groups and properties.

Properties

IUPAC Name

4-[2-aminoethyl-(5-chloro-1,3-benzoxazol-2-yl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-9(18)4-6-17(7-5-15)13-16-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWPOFGYUCAWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CCN)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190923
Record name 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276666-11-5
Record name 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276666-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

MVK adduct 10 (15.04 kg, 39.38 mol) was charged to a vessel and THF (150.4 L) was added. The resulting slurry was cooled to 5° C. and methane sulfonic acid (7.57 kg, 78.8 mol) was added via a diaphragm pump maintaining an internal temperature below 25° C. The batch was heated to 60° C. and allowed to age overnight. After aging overnight HPLC showed the reaction to be 83% complete, thus a further charge of methane sulfonic acid (3.78 kg, 39.3 mol) was added via a diaphragm pump and heating was continued for a further 2 h. It is important to note that charging 3 equiv. of MSA directly to the reaction mixture led to the product oiling out during the course of the reaction. Initially charging 2 equiv. of MSA allowed a seed bed to form which controlled the crystallization during the remainder of the reaction after the final equivalent of MSA had been added. After 2 h HPLC confirmed complete consumption of the starting material. The batch was cooled to 20° C. then filtered and the cake was washed with THF (20 L). The resultant solid was dried in a vacuum oven (T=60° C.) for 36 h, to give 12 (17.4 kg, 36.7 mol) as a pale tan solid. 2% lost to the liquors. m.p. 126.4° C. 1H NMR (400 MHz, d6-DMSO): δ 7.86 (bs, 3H), 7.44 (d, 1H, J=8.5 Hz), 7.35 (d, 1H, J=1.1 Hz), 7.06 (dd, 1H, J=8.5 Hz, 1.1 Hz), 3.75 (t, 2H, J=5.6 Hz), 3.69 (t, 2H, J=6.9 Hz), 3.15 (m, 2H), 2.93 (t, 2H, J=5.6 Hz), 2.36 (s, 6H), 2.14 (s, 3H). 13C NMR (100.6 MHz, d6-DMSO): δ 207.8, 163.1, 147.7, 144.7, 128.6, 120.6, 115.7, 110.6, 46.7, 44.2, 41.3, 40.1 (identified by dept), 37.4, 30.5. HRMS (ESI): m/z [M++H] calcd for C13H16ClN3O2: 282, 1009. found: 282, 1012.
Quantity
15.04 kg
Type
reactant
Reaction Step One
Quantity
7.57 kg
Type
reactant
Reaction Step Two
Quantity
3.78 kg
Type
reactant
Reaction Step Three
Name
Quantity
150.4 L
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
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2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
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2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
Reactant of Route 4
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
Reactant of Route 5
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
Reactant of Route 6
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-

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